molecular formula C10H8ClN3O B13869868 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone

1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone

Katalognummer: B13869868
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: AODFOXXSGFJIPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 6th position and an imidazole ring attached to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone typically involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Catalysts may also be employed to increase the yield and efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone: Known for its unique combination of a pyridine and imidazole ring, making it distinct in its reactivity and applications.

    Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups, used primarily in agriculture.

    1-(6-Chloropyridin-3-yl)methylimidazolidin-2-imine: Another related compound with applications in pest control

Uniqueness: Its combination of a chlorinated pyridine ring and an imidazole moiety makes it versatile for chemical modifications and functionalization .

Eigenschaften

Molekularformel

C10H8ClN3O

Molekulargewicht

221.64 g/mol

IUPAC-Name

1-(6-chloropyridin-3-yl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C10H8ClN3O/c11-10-2-1-8(5-13-10)9(15)6-14-4-3-12-7-14/h1-5,7H,6H2

InChI-Schlüssel

AODFOXXSGFJIPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)CN2C=CN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.